3-methylbenzofuran-6-ol

Description

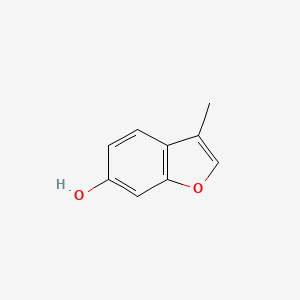

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWIITORDRWUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445949 | |

| Record name | 3-methyl-6-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-66-2 | |

| Record name | 3-methyl-6-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Methylbenzofuran 6 Ol and Its Derivatives

Established Synthetic Methodologies

The construction of the 3-methylbenzofuran-6-ol core can be achieved through various established synthetic routes. These methods can be broadly categorized into direct cyclization approaches, where the benzofuran (B130515) ring is formed in a key step, and more elaborate multi-step sequences that build the molecule progressively.

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the heterocyclic furan (B31954) ring onto a pre-existing benzene (B151609) ring in a single, concerted, or tandem step. These strategies are often valued for their atom economy and efficiency.

One prominent strategy is the oxidative cyclization of o-alkenylphenols . For instance, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols can be achieved using a palladium catalyst like [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield functionalized 2-benzyl benzofurans. organic-chemistry.org A similar approach involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using a catalyst such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of an oxidant like m-chloroperbenzoic acid, to provide 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.org

Another effective method is the catalytic cycloisomerization of functionalized phenols . Ruthenium catalysts can facilitate the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans through a regioselective 5-endo cyclization. organic-chemistry.org Similarly, gold(I) complexes can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org

Multi-step Reaction Sequences

Multi-step syntheses provide a high degree of control and flexibility, allowing for the introduction of various substituents and functionalities onto the benzofuran core. These sequences rely on a series of fundamental organic reactions.

Nucleophilic substitution is a cornerstone of organic synthesis and plays a critical role in the elaboration of benzofuran derivatives. This type of reaction is essential for introducing functional groups or building the carbon skeleton.

A clear example is seen in the synthesis of 3-(morpholinomethyl)benzofuran derivatives, which have been investigated for their potential as anticancer agents. nih.gov The synthesis begins with the selective bromination of the reactive methyl group at the 3-position of a benzofuran precursor, such as ethyl 3-methylbenzofuran-2-carboxylate, using N-bromosuccinimide (NBS). This step yields an ethyl 3-(bromomethyl)benzofuran-2-carboxylate intermediate. Subsequently, a nucleophilic substitution reaction is carried out where morpholine, acting as the nucleophile, displaces the bromide leaving group. This reaction is often facilitated by the addition of potassium iodide, which can transiently replace the bromide with a more reactive iodide, enhancing the substitution rate. nih.gov

The general principle of nucleophilic aromatic substitution (SNAr) is also relevant, where a potent nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group like a halide. nih.gov This approach is particularly effective for highly activated systems such as polyfluoroarenes and can be used to form C-N or C-O bonds, which are crucial in the synthesis of complex heterocyclic structures. nih.govrsc.org

A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic systems.

In the context of benzofuran synthesis, a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can be employed to prepare highly functionalized benzofurans. organic-chemistry.org Another illustrative example involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate. Depending on the specific reaction conditions, this condensation can lead to the formation of various substituted heterocyclic products, demonstrating the versatility of this reaction type in building complex molecular scaffolds. nih.govnih.gov

The table below summarizes representative condensation reactions used in heterocyclic synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| o-Hydroxyphenone | 1,1-Dichloroethylene | Base | Benzofuran carbaldehyde | organic-chemistry.org |

| 3-Oxo-2-arylhydrazonopropanal | Ethyl cyanoacetate | Acetic acid, Ammonium (B1175870) acetate | Substituted nicotinate | nih.gov |

| Alcohol | Carboxylic Acid | Strong acid (e.g., H₂SO₄) | Ester | libretexts.org |

Oxidative decarboxylation is a powerful transformation where a carboxyl group is removed and replaced with another functional group, often involving an oxidative step. This process can be a key step in synthetic sequences leading to benzofurans.

For example, a method for dihydrobenzofuran synthesis utilizes a decarboxylative oxidative cycloetherification sequence. This reaction converts β-ketolactones into dihydrobenzofurans, facilitated by an in situ-formed ammonium hypoiodite (B1233010) species generated from quaternary ammonium iodides under oxidative conditions. rsc.org While this produces a dihydrobenzofuran, such structures are often immediate precursors to the fully aromatic benzofuran system.

Furthermore, transition-metal-free protocols have been developed for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to synthesize 2-hydroxybenzophenones. nih.gov This type of reaction, which involves the loss of carbon monoxide (decarbonylation) rather than carbon dioxide (decarboxylation), highlights the utility of removing carbonyl groups to achieve molecular transformations. Palladium-catalyzed decarboxylative reactions have also been employed in cycloadditions to form various carbocycles, showcasing the broad applicability of this strategy. researchgate.net

Catalytic Approaches in Benzofuran Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzofurans has particularly benefited from the development of transition-metal-catalyzed reactions, which enable the formation of C-C and C-O bonds under mild conditions. nih.gov

Palladium and Copper Catalysis: Palladium and copper are frequently used, sometimes in combination, to construct the benzofuran ring. A common approach is the Sonogashira coupling of o-iodophenols with terminal alkynes, catalyzed by both a palladium complex and a copper co-catalyst, followed by an intramolecular cyclization to form the benzofuran. nih.govacs.org Palladium catalysts are also used for the oxidative annulation of phenols with alkynes and for tandem reactions involving desulfinative addition and intramolecular annulation. nih.govresearchgate.net

Nickel Catalysis: Nickel catalysts offer an affordable and effective alternative for benzofuran synthesis. Nickel-catalyzed intramolecular nucleophilic addition reactions of aryl halides to aryl ketones provide a route to benzofuran derivatives. organic-chemistry.orgthieme.de This method is tolerant of various functional groups on the substrates.

Rhodium and Gold Catalysis: Other precious metals also find application. Rhodium-based catalysts can mediate the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids to generate the benzofuran skeleton. acs.org Gold catalysis is effective for the cycloisomerization of specifically substituted aryl esters. organic-chemistry.org

The following table summarizes various catalytic systems employed in the synthesis of benzofuran derivatives.

| Catalyst System | Reaction Type | Starting Materials | Product | Ref. |

| Pd(OAc)₂ / Ligand | C-H Olefination / Annulation | Phenols, Cinnamic acids | 3-Substituted benzofurans | researchgate.net |

| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal alkynes | Substituted benzofurans | nih.govacs.org |

| Nickel Complex | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Substituted benzofurans | organic-chemistry.orgthieme.de |

| Rhodium Complex | Relay Catalysis (Arylation / Cyclization) | Propargyl alcohols, Aryl boronic acids | Substituted benzofurans | acs.org |

| Ru Complex | Cycloisomerization | Homopropargylic alcohols | Substituted benzofurans | organic-chemistry.org |

Palladium-Mediated Reactions

Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering versatile and efficient routes to this heterocyclic system. These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds, which are critical for constructing the benzofuran ring.

One prominent strategy is the palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides, which provides a direct, single-step method to produce corresponding benzofurans. rsc.org This approach is particularly effective for synthesizing arylbenzofurans. rsc.org Another significant palladium-catalyzed method involves the cycloisomerization of functionalized phenols. For instance, 2-(1-hydroxyprop-2-ynyl)phenols can be converted into 2-methylene-2,3-dihydrobenzofuran-3-ols. nih.gov This process can be conducted under relatively mild conditions using a PdI2-KI catalytic system, which has the advantage of being recyclable, especially when ionic liquids are used as the reaction medium. nih.gov

Furthermore, palladium catalysis facilitates the synthesis of benzofurans from phenols and unactivated olefins. scispace.com Tandem reactions, such as a combined cyclization and silylation of 1,6-enynes with disilanes, have also been established to produce silyl (B83357) benzofurans under mild conditions with good functional group tolerance. rsc.org The Tsuji-Trost-type reaction, a palladium-catalyzed benzylic-like nucleophilic substitution, has been investigated for benzofuran-2-ylmethyl acetates, demonstrating that the choice of the catalytic system (e.g., ligand choice) dramatically influences the reaction's success with various nucleophiles. rsc.org

Table 1: Overview of Palladium-Catalyzed Benzofuran Syntheses

| Starting Materials | Catalytic System | Product Type | Reference |

|---|---|---|---|

| o-hydroxy aryl halides and terminal acetylenes | Palladium complexes | Arylbenzofurans | rsc.org |

| 2-(1-hydroxyprop-2-ynyl)phenols | PdI2/KI | 2-methylene-2,3-dihydrobenzofuran-3-ols | nih.gov |

| Phenols and unactivated olefins | Palladium complexes | Benzofurans | scispace.com |

| 1,6-enynes and disilanes | Palladium complexes | Silyl benzofurans | rsc.org |

| Benzofuran-2-ylmethyl acetates and nucleophiles | Pd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhos | 2-(substituted methyl)benzofurans | rsc.org |

Metal-Catalyzed Ring Closure

Beyond palladium, a range of other transition metals are effective in catalyzing the ring closure reactions necessary for benzofuran synthesis. These methods often involve intramolecular cyclization, forming key C-O or C-C bonds to construct the furan ring.

For example, copper catalysts have been successfully used for the ring closure of aryl o-bromobenzyl ketones to yield 2-arylbenzofurans. nih.gov Gold-catalyzed reactions have also been developed, such as the two-fold arylation of TMS-terminated alkynols, which provides a selective route to 2,3-diarylbenzofurans. nih.gov Zinc(II) triflate (Zn(OTf)2) has been shown to catalyze the cyclization of propargyl alcohols with phenols in hot toluene (B28343) to produce benzofuran derivatives. researchgate.net This transformation proceeds through an α-carbonyl intermediate. researchgate.net

These metal-catalyzed approaches highlight the diversity of available methods, each with its own substrate scope and advantages. The choice of metal catalyst is often crucial for achieving high yields and selectivity in the final benzofuran product. nih.govresearchgate.net

Halide Cluster Catalysis

A novel and powerful approach for the direct synthesis of benzofurans involves the use of halide cluster catalysts. mdpi.comresearchgate.net These catalysts, which can be comprised of metals like tantalum, niobium, molybdenum, and tungsten, possess unique properties that enable reactions not possible with conventional catalysts. mdpi.comresearchgate.net Specifically, they exhibit both Brønsted acidity and platinum-like metallic behavior, allowing for concerted catalytic actions. researchgate.net

A significant breakthrough using this technology is the direct synthesis of 3-methylbenzofuran (B1293835) from phenol (B47542) and acetone (B3395972). mdpi.com This reaction proceeds over a supported tantalum cluster catalyst, such as [(Ta6Cl12)Cl2(H2O)4]·4H2O/SiO2. mdpi.com The process involves two main stages that are temperature-dependent:

Condensation: At temperatures between 150–300 °C, the weak Brønsted acidity of the catalyst promotes the condensation of phenol and acetone to yield 2-isopropenylphenol (B43007). mdpi.com

Cyclodehydrogenation: Above 350 °C, the metallic sites of the cluster catalyze the subsequent cyclodehydrogenation of 2-isopropenylphenol to form 3-methylbenzofuran, with selectivities reaching up to 60%. mdpi.comresearchgate.net

The high thermal stability of these halide clusters (up to 350–450 °C) is a key advantage, allowing the reactions to be carried out at the high temperatures required for the cyclodehydrogenation step. mdpi.comresearchgate.net

Table 2: Temperature Effect on Halide Cluster-Catalyzed Synthesis of 3-Methylbenzofuran

| Temperature Range | Predominant Reaction | Key Product | Catalytic Site Function | Reference |

|---|---|---|---|---|

| 150–300 °C | Condensation | 2-Isopropenylphenol | Weak Brønsted acidity | mdpi.com |

| > 350 °C | Cyclodehydrogenation | 3-Methylbenzofuran | Coordinatively unsaturated metallic site | mdpi.comresearchgate.net |

Novel Synthetic Pathways

Diels-Alder Based Cascade Reactions

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been ingeniously applied in cascade sequences to construct the benzofuran core. oregonstate.edu This strategy allows for the creation of complex substitution patterns with a high degree of control. oregonstate.edu

One such pathway involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that bear an ester group. oregonstate.edu This process initiates a cascade that includes a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to form a substituted phenol with a tethered ester. oregonstate.edu This intermediate then undergoes an intramolecular cyclization to form a benzofuranone, which can be subsequently converted to the corresponding substituted benzofuran. oregonstate.edu The key to this strategy's success is the high regioselectivity of the initial Diels-Alder reaction, which tolerates a wide range of substituents on both coupling partners. oregonstate.edu This method provides a programmable route to benzofuranones and benzofurans where any position can be substituted. oregonstate.edu

Strategies from Phenols and Alkenes

Direct synthesis of benzofurans from readily available phenols and alkenes or their equivalents represents a highly efficient and atom-economical approach. One of the most convenient routes involves the reaction of phenols with α-haloketones. nih.gov A one-step method promoted by titanium tetrachloride (TiCl4) combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. nih.gov This protocol allows for the formation of a variety of benzofurans with high regioselectivity and in moderate to excellent yields, accommodating various cyclic and acyclic groups. nih.gov

Another important strategy is the palladium-catalyzed reaction between phenols and unactivated olefins, which provides a direct route to the benzofuran skeleton. scispace.com These methods are advantageous as they start with simple, accessible materials and often proceed with high efficiency.

Regioselective Synthesis of Substituted Benzofurans

Controlling the position of substituents on the benzofuran ring is a critical challenge in synthetic chemistry. Several strategies have been developed to achieve high regioselectivity.

The Diels-Alder based cascade reaction mentioned previously offers excellent regiochemical control. oregonstate.edu By carefully choosing the substituted 3-hydroxy-2-pyrones and nitroalkenes, specific substitution patterns on the resulting benzofuran ring can be programmed with high precision. oregonstate.edu

The one-step synthesis from phenols and α-haloketones catalyzed by TiCl4 also demonstrates high levels of regioselectivity. nih.gov For instance, in reactions involving unsymmetrical α-haloketones, the regiochemical outcome can often be controlled by adjusting reaction parameters like temperature and the rate of addition of the ketone. nih.gov While some isomerization can occur, optimized conditions can lead to high regiomeric ratios (e.g., 9:1 or 10:1). nih.gov

Classical synthetic strategies often rely on the inherent directing effects of substituents on the phenol ring. For example, in an intramolecular Friedel–Crafts-type cyclization of an α-phenoxycarbonyl compound, the reaction will proceed at the sterically less-hindered ortho position, leading to a predictable regioisomer. oregonstate.edu However, when steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu Modern methods, such as those employing cascade reactions or specific catalytic systems, provide more robust control over the final product's regiochemistry. oregonstate.edunih.gov

Mechanistic Investigations of 3 Methylbenzofuran 6 Ol Chemical Transformations

Oxidation Reactions and Product Characterization

The oxidation of 3-methylbenzofuran-6-ol and its parent structure, 3-methylbenzofuran (B1293835), involves several key pathways, primarily targeting the electron-rich furan (B31954) ring and the phenolic hydroxyl group. These transformations are crucial for understanding its metabolic fate and for synthetic applications.

Biomimetic oxidation studies, which model the metabolic processes mediated by cytochrome P450 (CYP) enzymes, have been conducted on the 3-methylbenzofuran (3MBF) scaffold using manganese(III) porphyrins as catalysts and hydrogen peroxide as the oxidant. mdpi.comresearchgate.net These studies provide significant insight into the potential oxidative pathways of this compound. Research demonstrates that the oxidation of 3MBF can achieve very high conversion rates, often exceeding 95%. mdpi.comresearchgate.net

The primary products identified from the catalytic oxidation of 3MBF are 3-methylbenzofuran-2(3H)-one and 2'-hydroxyacetophenone (B8834). mdpi.com The selectivity for these products can be influenced by the specific Mn(III) porphyrin catalyst used. For instance, cationic porphyrins have been shown to yield 3-methylbenzofuran-2(3H)-one with selectivities greater than 98%. mdpi.com These biomimetic processes are important for developing environmentally sustainable degradation methods and for understanding the compound's metabolic activation and potential toxicity mechanisms. mdpi.comresearchgate.net

Table 1: Product Selectivity in the Biomimetic Oxidation of 3-Methylbenzofuran (3MBF) with H₂O₂ Catalyzed by Mn(III) Porphyrins mdpi.com

| Catalyst | Co-catalyst | Product 1: 3-methylbenzofuran-2(3H)-one (Selectivity %) | Product 2: 2'-hydroxyacetophenone (Selectivity %) |

| CAT I (Neutral) | Ammonium (B1175870) Acetate | 92% | 8% |

| CAT II (Neutral) | Ammonium Acetate | 87% | 13% |

| CAT III (Cationic) | Acetic Acid | >98% | <2% |

The central mechanistic step in the biomimetic oxidation of the 3-methylbenzofuran ring is the formation of a reactive epoxide intermediate at the 2,3-double bond. mdpi.comresearchgate.net This key transformation is followed by a series of rearrangements that dictate the final product profile.

The proposed mechanism involves two primary pathways following the initial epoxidation:

Rearrangement to a Lactone: The initially formed 3-methylbenzofuran-2,3-epoxide can undergo an internal rearrangement of the oxirane ring to form an enol derivative, 3-methylbenzofuran-2-ol. mdpi.com This enol is in equilibrium with its more stable keto tautomer, 3-methylbenzofuran-2(3H)-one, a lactone, which is often the major product observed. mdpi.com

Ring Opening to a Ketone: An alternative pathway involves the opening of the epoxide ring, which can lead to the formation of 2'-hydroxyacetophenone. mdpi.com

The study of these epoxide-mediated rearrangements is critical, as epoxides are versatile intermediates in the biosynthesis of many natural products. nih.gov Enzymes can catalyze such cationic rearrangements under physiological conditions to generate new carbon centers and complex molecular architectures. nih.gov The oxidation of substituted benzofurans with reagents like m-CPBA is also known to proceed through reactive epoxides, leading to various ring-opened or rearranged products depending on the reaction conditions. mdpi.commasterorganicchemistry.com

The phenolic hydroxyl group at the 6-position of the this compound molecule is also a site for oxidation. In analogous benzofuran (B130515) structures, the phenolic hydroxyl group can be oxidized to form quinones. These quinone derivatives are valuable intermediates in organic synthesis. General oxidation of the hydroxyl group on a benzofuran ring can yield corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com This reactivity is leveraged in medicinal chemistry to create derivatives with altered biological properties.

Reduction Pathways

The reduction of the this compound ring system typically results in the saturation of the furan ring's double bond. This transformation yields 2,3-dihydro derivatives. smolecule.com Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are employed for this purpose. smolecule.com This reduction converts the benzofuran scaffold into a dihydrobenzofuran structure, significantly altering the molecule's planarity and electronic properties.

Electrophilic Substitution Reactivity on the Benzofuran Ring

The benzofuran ring system in this compound can undergo electrophilic substitution reactions, primarily on the benzene (B151609) portion of the molecule. smolecule.com The delocalized π-system of the benzene ring is susceptible to attack by electrophiles, leading to the substitution of a hydrogen atom. savemyexams.commsu.edu

The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the hydroxyl group at C-6, the methyl group at C-3, and the furan ring oxygen. The hydroxyl group is a strongly activating, ortho, para-directing group, while the furan oxygen also influences the electron density of the attached benzene ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a halogen in the presence of a Lewis acid catalyst. savemyexams.commsu.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. savemyexams.commsu.edu

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide with a Lewis acid catalyst like AlCl₃. savemyexams.commsu.edu

The specific position of substitution will be a composite result of the directing effects of the existing groups.

Environmental Degradation Pathways and Reaction Mechanisms

Understanding the environmental degradation of this compound is crucial, given that the compound is classified as toxic to aquatic life with long-lasting effects. nih.gov The biomimetic oxidation studies serve as an excellent model for predicting its environmental fate, as microbial degradation in soil and water often involves cytochrome P450 monooxygenases. mdpi.comresearchgate.net

The primary degradation pathway is likely initiated by the oxidation of the benzofuran nucleus. mdpi.com The formation of an epoxide intermediate is a critical first step, leading to ring-opened and more polar products such as 2'-hydroxyacetophenone and the lactone 3-methylbenzofuran-2(3H)-one. mdpi.com The introduction of hydroxyl groups and subsequent ring cleavage increases the water solubility of the compound, facilitating further breakdown by microorganisms.

Atmospheric Degradation Mechanisms

The atmospheric fate of furanoids, including this compound, is a significant area of study due to their contribution to the formation of secondary pollutants like ozone (O3) and secondary organic aerosols (SOA). acs.orgnoaa.gov Furanoids are emitted into the atmosphere from various sources, with biomass burning being a major contributor. noaa.govresearchgate.net Once in the atmosphere, these compounds react with major oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), ozone (O3), and chlorine atoms (Cl). acs.orgnoaa.gov

The reactivity and degradation pathways of furanoids are influenced by their specific functional groups. acs.orggoogle.com For instance, the presence of a hydroxyl group, as in this compound, can enhance its reactivity and influence the subsequent chemical transformations. While specific kinetic and mechanistic data for this compound are not extensively detailed in the provided results, the general principles of furanoid atmospheric chemistry can be applied. The degradation process is expected to involve reactions that alter the atmospheric composition and contribute to air quality changes. acs.orgnoaa.gov

Recent research highlights that furanoids can account for a significant portion of the reactivity with OH and NO3 radicals in biomass burning plumes, leading to the formation of a substantial fraction of ozone in the early stages of plume oxidation. acs.orgnoaa.gov However, the detailed mechanisms for the degradation of many furanoids, including this compound, have not been fully integrated into atmospheric chemical transport models. noaa.gov This indicates a gap in the comprehensive understanding of their atmospheric impact.

Bio-degradation Modelling

The biodegradation of benzofurans, including methylated derivatives, is a critical area of research for understanding their environmental fate and for developing sustainable degradation methods. mdpi.comresearchgate.net One approach to modeling this process is through biomimetic oxidation, which uses synthetic catalysts to mimic the action of metabolic enzymes like cytochrome P450 (CYP). mdpi.comresearchgate.net

Studies on the biomimetic oxidation of 3-methylbenzofuran using hydrogen peroxide and manganese (III) porphyrins as catalysts have shown high conversion rates. mdpi.comresearchgate.net The primary step in this process is the formation of an epoxide at the 2,3-positions of the furan ring. mdpi.com This epoxide is a key intermediate that can undergo different reaction pathways.

One major pathway involves the rearrangement of the epoxide to form an enol derivative, 3-methylbenzofuran-2-ol. This enol can then exist in equilibrium with its more stable keto form, 3-methylbenzofuran-2(3H)-one. An alternative, though minor, pathway is the opening of the epoxide ring to form a diol, which can then eliminate water to yield 2'-hydroxyacetophenone. mdpi.com

The selectivity for these products can be influenced by the catalyst used. For example, cationic porphyrins have been shown to favor the formation of 3-methylbenzofuran-2(3H)-one with high selectivity. mdpi.com This modeling of metabolic activation provides valuable insights into the potential biodegradation pathways of 3-methylbenzofuran derivatives in biological systems.

The flavocytochrome P450 BM3, isolated from the soil bacterium Bacillus megaterium, is another system extensively studied for its ability to metabolize a wide range of compounds, including those with structures analogous to 3-methylbenzofuran. nih.gov While direct studies on this compound were not found, the broad substrate promiscuity of enzymes like P450 BM3 suggests potential for its biotransformation. nih.gov

The table below summarizes the key products identified in the biomimetic oxidation of 3-methylbenzofuran.

| Precursor Compound | Key Intermediate | Major Product | Minor Product |

| 3-Methylbenzofuran | 3-Methylbenzofuran-2,3-epoxide | 3-Methylbenzofuran-2(3H)-one | 2'-Hydroxyacetophenone |

Advanced Spectroscopic Characterization of 3 Methylbenzofuran 6 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) analysis of 3-methylbenzofuran-6-ol reveals characteristic signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides information on their connectivity. The aromatic protons on the benzene (B151609) ring typically appear as distinct doublets or singlets, while the furan (B31954) ring protons and the methyl group protons have their own characteristic resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar benzofuran (B130515) structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.2 - 7.4 | Quartet (q) or Singlet (s) |

| H-4 | 7.1 - 7.3 | Doublet (d) |

| H-5 | 6.7 - 6.9 | Doublet of Doublets (dd) |

| H-7 | 6.9 - 7.1 | Doublet (d) |

| 3-CH₃ | 2.1 - 2.3 | Doublet (d) or Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Aromatic and furan ring carbons resonate at lower fields (higher ppm values) compared to the aliphatic methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar benzofuran structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-3a | 150 - 155 |

| C-4 | 110 - 115 |

| C-5 | 118 - 122 |

| C-6 | 155 - 160 |

| C-7 | 95 - 100 |

| C-7a | 125 - 130 |

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of small molecules (ligands) to large protein receptors. ichorlifesciences.comnih.gov This method identifies which parts of a ligand are in close proximity to the protein in a ligand-protein complex. nih.gov The experiment involves selectively saturating a region of the NMR spectrum containing only protein signals. ichorlifesciences.com This saturation is transferred through spin diffusion to any bound ligand. ichorlifesciences.com By subtracting a spectrum recorded without protein saturation from the one with saturation, a "difference" spectrum is obtained. ichorlifesciences.com This STD spectrum exclusively shows signals from the ligand protons that received saturation, thus highlighting the parts of the molecule directly involved in the binding interaction, often referred to as the binding epitope. nih.govspringernature.com This technique is highly valuable for screening compound libraries and for mapping the interaction site of a known binder like this compound with its biological target. ichorlifesciences.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a compound like this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation. nih.gov The resulting fragmentation pattern provides valuable structural information, as characteristic neutral losses (e.g., loss of CO, CH₃, H₂O) can be correlated with specific structural motifs within the benzofuran scaffold. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com It is an ideal method for analyzing complex mixtures, such as the crude product from a chemical synthesis of this compound. mdpi.comresearchgate.net In a GC-MS analysis, the components of the mixture are first separated based on their boiling points and interactions with the GC column. jfda-online.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and its mass spectrum is recorded. nih.gov This provides two key pieces of information for each component: its retention time from the GC, which helps in identification, and its mass spectrum, which serves as a molecular fingerprint. mdpi.com This allows for the unambiguous identification of the desired product and any isomers, byproducts, or unreacted starting materials in the reaction mixture. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes. The positions, intensities, and shapes of the vibrational bands are highly sensitive to the molecular structure, including the benzofuran core, the methyl substituent, and the hydroxyl group.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the benzofuran ring system. By comparing with analogs such as 6-hydroxybenzofuran (B80719) derivatives and other substituted benzofurans, the key vibrational modes can be assigned jocpr.comresearchgate.net.

A prominent feature in the FT-IR spectrum would be the O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the benzene and furan rings are expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl group at the C3 position would be observed in the 2850-3000 cm⁻¹ region.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of information about the skeletal vibrations of the molecule. The C=C stretching vibrations of the aromatic rings are expected to produce a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations of the furan ring and the hydroxyl group are anticipated in the 1000-1300 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds will also contribute to the complexity of this region. For instance, in benzofuran-based hydrazones, the change in dipole moment of bonds associated with vibrations determines the FT-IR intensity researchgate.net.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Analog Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | References |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | jocpr.com |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | researchgate.net |

| C-O Stretch (Furan and Phenolic) | 1000 - 1300 | jocpr.com |

| C-H Out-of-Plane Bending | 700 - 900 | researchgate.net |

Note: This is an interactive data table based on predicted values from analogous compounds.

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa. While this compound lacks a center of symmetry, the relative intensities of the bands in the Raman and IR spectra will differ.

The aromatic ring stretching vibrations are typically strong in Raman spectra. Therefore, the C=C stretching modes of the benzofuran ring system are expected to produce prominent peaks in the 1450-1600 cm⁻¹ region. The symmetric breathing mode of the aromatic rings, which involves a concerted expansion and contraction of the rings, usually gives rise to a strong and sharp band in the Raman spectrum. The exact position of this band would be sensitive to the substitution pattern.

The C-H stretching vibrations, both aromatic and aliphatic, will also be present in the Raman spectrum, though they are often weaker than in the IR spectrum. The vibrations of the furan ring, including the C-O-C stretching and ring deformation modes, will also contribute to the Raman spectrum. Theoretical studies on related benzofused thieno[3,2-b]furan (B2985385) compounds have shown that density functional theory (DFT) calculations can accurately predict Raman spectra, providing a powerful tool for assigning vibrational modes researchgate.net.

Table 2: Predicted Raman Shifts for this compound Based on Analog Data

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | References |

| Aromatic C=C Stretch | 1450 - 1600 (Strong) | researchgate.net |

| Aromatic Ring Breathing | 950 - 1050 (Strong, Sharp) | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 (Weak-Medium) | researchgate.net |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 (Medium) | researchgate.net |

| C-O-C Stretch (Furan) | 1000 - 1200 (Medium) | researchgate.net |

Note: This is an interactive data table based on predicted values from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelengths of maximum absorption (λmax) provide information about the extent of conjugation and the presence of chromophores within the molecule.

The benzofuran ring system is a chromophore that absorbs in the UV region. The UV-Vis spectrum of this compound is expected to show multiple absorption bands arising from π → π* transitions within the aromatic system. The presence of the hydroxyl and methyl substituents will influence the positions and intensities of these absorption bands. The hydroxyl group, being an auxochrome with lone pairs of electrons, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran, due to the extension of the conjugated system through resonance. The methyl group will have a smaller, likely bathochromic, effect.

For comparison, the UV-Vis spectrum of 3-methylbenzofuran-2-carboxylic acid in methanol (B129727) shows absorption maxima that can be referenced spectrabase.com. Studies on other substituted benzofurans have also demonstrated how different functional groups affect the electronic absorption spectra researchgate.net. For instance, the electronic absorption spectra of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile have been studied both experimentally and theoretically, showing good agreement semanticscholar.org.

Table 3: Predicted UV-Vis Absorption Maxima for this compound Based on Analog Data

| Electronic Transition | Predicted λmax Range (nm) | Solvent Effects | References |

| π → π* (Benzene Ring) | 240 - 260 | Minor shifts with solvent polarity. | researchgate.netsemanticscholar.org |

| π → π* (Furan Ring) | 270 - 290 | Sensitive to solvent polarity and hydrogen bonding. | researchgate.netsemanticscholar.org |

| π → π* (Extended Conjugation) | 290 - 320 | Bathochromic shift in polar, protic solvents. | researchgate.netsemanticscholar.org |

Note: This is an interactive data table based on predicted values from analogous compounds.

Computational Chemistry and Theoretical Modelling of 3 Methylbenzofuran 6 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It has become a vital tool in computational chemistry for studying the properties of molecules like 3-methylbenzofuran-6-ol. mdpi.comrsc.org DFT calculations allow for the exploration of various molecular properties that are often difficult to determine experimentally. rsc.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. qcware.comyoutube.com For this compound, this process involves systematically adjusting the positions of its atoms to minimize the forces acting on them. qcware.com This optimization is crucial for obtaining a reliable representation of the molecule's equilibrium structure. qcware.com Advanced algorithms, such as quasi-Newton and conjugate gradient methods, are employed to efficiently locate these energy minima. qcware.com The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure of this compound, which dictates its chemical behavior, is also elucidated through DFT calculations. scispace.com These calculations provide a detailed picture of how electrons are distributed within the molecule. niscpr.res.in The electronic structure analysis helps in understanding the molecule's reactivity and its interactions with other molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. researchgate.net A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.netnih.gov Conversely, a larger energy gap implies higher stability and lower reactivity. researchgate.net For this compound, the analysis of its HOMO-LUMO gap provides insights into its potential for charge transfer within the molecule, which is a factor in its biological and chemical activities. niscpr.res.innih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Charge Distribution Analysis (Mulliken Population Analysis, Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is fundamental to interpreting its chemical behavior. uni-rostock.de Two common methods for analyzing charge distribution are Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). uni-muenchen.de

Mulliken Population Analysis (MPA) is a method that partitions the total electron population among the atoms in a molecule. uni-muenchen.de It is computationally straightforward and provides a qualitative picture of atomic charges. niscpr.res.in However, MPA is known to be sensitive to the basis set used in the calculation and can sometimes produce unphysical results. uni-muenchen.de

Natural Population Analysis (NPA) , on a contrary, is considered a more robust method. uni-rostock.deresearchgate.net It is based on the concept of Natural Bond Orbitals (NBOs) and provides a more stable and reliable description of the electron distribution, especially for molecules with significant ionic character. uni-rostock.deresearchgate.net NPA tends to be less dependent on the basis set and avoids some of the pitfalls of MPA. uni-rostock.de For this compound, both methods can be used to calculate the partial charges on each atom, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Atom | Mulliken Charge (e) | Natural Charge (e) |

|---|---|---|

| C1 | -0.21 | -0.25 |

| C2 | 0.15 | 0.18 |

| O(furan) | -0.28 | -0.32 |

| O(hydroxyl) | -0.65 | -0.70 |

| H(hydroxyl) | 0.42 | 0.45 |

Thermodynamic Properties Prediction

DFT calculations can be used to predict various thermodynamic properties of this compound at different temperatures. semanticscholar.orgresearchgate.net These properties include enthalpy, entropy, and Gibbs free energy. osti.gov By calculating these values, the stability of the molecule can be assessed, and the spontaneity of reactions involving it can be predicted. semanticscholar.org The theoretical determination of these parameters is valuable for understanding the behavior of the compound under various conditions without the need for extensive experimental measurements. semanticscholar.org

| Property | Value |

|---|---|

| Enthalpy (H) | -450.0 Hartree |

| Entropy (S) | 100.0 cal/mol·K |

| Gibbs Free Energy (G) | -450.047 Hartree |

Reaction Mechanism Elucidation through Computational Studies

Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. libretexts.orglibretexts.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. libretexts.org This pathway, known as the minimum energy pathway, passes through a transition state, which is a saddle point on the PES representing the energy barrier for the reaction. libretexts.org

For reactions involving this compound, PES analysis can be used to understand the formation of intermediates and transition states, providing a detailed picture of the reaction mechanism. mdpi.commdpi.com For instance, in oxidation reactions, PES can help to elucidate the formation of epoxides and their subsequent rearrangements. mdpi.com This level of detail is often inaccessible through experimental means alone, making computational PES analysis an indispensable tool in modern chemical research. aps.orgnsf.gov

Transition State Characterization

In computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms, predicting reaction rates, and determining product selectivity. For reactions involving this compound and its derivatives, theoretical models like Density Functional Theory (DFT) are employed to locate and analyze these high-energy structures. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products.

Computational modeling can predict how different solvents influence reaction pathways by stabilizing or destabilizing transition states. For instance, in reactions involving benzofuran (B130515) analogues, polar aprotic solvents may favor electrophilic substitution at certain positions by enhancing the stabilization of the relevant transition states. Conversely, protic solvents can alter reactivity by participating in hydrogen bonding, thereby directing the reaction to a different site.

Theoretical studies on related phenolic compounds, such as p-coumaryl alcohol, have identified various high-energy transition states for intramolecular rearrangements and decomposition pathways. nih.gov Although no direct single-step decomposition was found to form simple phenolics in that case, a variety of transition states were located for isomerizations and other complex reactions. nih.gov For benzofuran derivatives, computational analysis helps in understanding mechanisms like aromatization, where the transition states of intermediates are critical in determining the reaction's feasibility and outcome. The geometric and electronic characteristics of these transient structures are calculated to provide a detailed picture of the bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, interactions, and thermodynamic properties of a system at the atomic level. nih.gov This technique has been applied to benzofuran derivatives to explore their behavior in various environments and their interactions with biological targets. researchgate.netdntb.gov.ua

The general process of an MD simulation involves defining an initial system, which includes the molecule of interest (e.g., a this compound derivative) and its surroundings, such as water molecules. researchgate.net A force field is chosen to describe the potential energy of the system, and the simulation is run for a specific duration, typically on the scale of nanoseconds to microseconds. osti.gov The resulting trajectory provides a dynamic view of the molecule's behavior. nih.gov

For example, MD simulations have been used to understand the interaction of a 5-methyl-benzofuran derivative with water molecules. researchgate.net In the context of drug design, MD simulations can complement molecular docking studies by providing insight into the stability of a ligand-protein complex over time. nih.gov Studies on dual aromatase and steroid sulfatase inhibitors based on the benzofuran scaffold have used molecular dynamics to rationalize the observed biological activity, showing how different derivatives interact within the enzyme's active site. rsc.org These simulations can reveal the stability of binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological function. nih.govrsc.org

Prediction of Optoelectronic Properties and Charge Transfer Rates

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the optoelectronic properties of organic molecules like benzofuran derivatives. These studies are crucial for assessing the potential of such compounds in applications like organic electronics. researchgate.net Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic properties, including its reactivity and the energy required for electronic excitation. researchgate.net A small HOMO-LUMO gap suggests that charge transfer can occur within the molecule. researchgate.net

A combined DFT and MD simulation approach was used to study the properties of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netdntb.gov.uaiosrjournals.orgoxadiazole-2-thione (5MBOT), a related benzofuran derivative. researchgate.net The study calculated reorganization energies for both holes (λh) and electrons (λe), which are essential for evaluating charge mobility in organic materials. Lower reorganization energies typically correspond to higher charge transfer rates. The charge transfer rates (k) themselves can be estimated using Marcus theory. The results from this study indicated that the molecule has potential applications in optoelectronics and as a linear and nonlinear optical material. researchgate.net

Table 1: Predicted Electronic Properties for a Benzofuran Derivative (5MBOT) This table is based on data for a related compound, 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netdntb.gov.uaiosrjournals.orgoxadiazole-2-thione, as a representative example of computational predictions for this class of molecules.

| Parameter | Predicted Value |

| HOMO Energy | -6.64 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.75 eV |

| Reorganization Energy (electron, λe) | 0.449 eV |

| Reorganization Energy (hole, λh) | 0.208 eV |

| Data sourced from a study on a related 5-methyl-benzofuran derivative. researchgate.net |

In Silico Studies of Biological Interactions (e.g., Molecular Docking)

In silico methods, especially molecular docking, are widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. researchgate.net This computational screening technique is vital for identifying potential drug candidates from a large library of compounds. Numerous studies have employed molecular docking to investigate the biological potential of benzofuran derivatives against various targets. dntb.gov.uanih.gov

The process involves generating a three-dimensional model of the ligand (the benzofuran derivative) and the receptor protein. The ligand is then placed into the binding site of the receptor in multiple conformations and orientations. A scoring function is used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. iosrjournals.org

For instance, molecular docking studies on benzofuran-1,3,4-oxadiazole and benzofuran-1,2,4-triazole hybrids revealed excellent binding affinity scores against the Hepatitis C Virus (HCV) NS5B enzyme, with some derivatives showing better scores than the standard reference drug. dntb.gov.ua Another study focused on a series of 2'-substituted triclosan (B1682465) derivatives incorporating a benzofuran-6-ol moiety. usm.my The docking analysis identified a derivative, 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol, as having a highly stable interaction with the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) target, with a re-rank docking score of -145.497 kcal/mol. usm.my These in silico results often correlate well with experimental biological data and guide the synthesis of more potent compounds. dntb.gov.ua

Table 2: Representative Molecular Docking Scores for Benzofuran Derivatives Against Various Targets This table includes data for various benzofuran derivatives to illustrate the application of molecular docking, as specific data for the parent this compound may not be available.

| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B Polymerase | -16.09 | dntb.gov.ua |

| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B Polymerase | -15.75 | dntb.gov.ua |

| Substituted pyran-linked triazole | Cyclin-dependent kinase 2 (CDK2) (6GUE) | -8.8 to -9.4 | iosrjournals.org |

| 5-(...)-benzofuran-6-ol derivative | PfENR | -145.497 (re-rank score) | usm.my |

| Benzofuran-oxadiazole hybrid | c-Met kinase (3F66) | -64.494 | researchgate.net |

Mechanistic Biological Activity Research on 3 Methylbenzofuran 6 Ol and Derivatives

Antimicrobial Action Mechanisms

Benzofuran (B130515) derivatives have demonstrated notable antimicrobial properties against a variety of pathogens. nih.govrsc.orgrsc.org The mechanisms underlying their action are multifaceted and often depend on the specific substitutions on the benzofuran core.

Antibacterial Efficacy and Mechanistic Insights

Derivatives of 3-methylbenzofuran (B1293835) have shown significant antibacterial activity. For instance, compounds bearing a hydroxyl group at the C-6 position have exhibited excellent antibacterial activity against a range of bacterial strains. nih.gov The presence of this hydroxyl group is thought to be a key factor in their efficacy. nih.gov

One study reported that a series of 3-methanone-6-substituted-benzofuran derivatives displayed potent antibacterial effects against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and B. subtilis. rsc.org The positioning of substituents at the C-6 and C-3 positions was found to greatly influence the antibacterial activity and strain specificity. nih.gov Specifically, compounds with a hydroxyl group at C-6 demonstrated broad-spectrum activity. nih.gov

The introduction of other moieties to the benzofuran structure can also enhance antibacterial action. For example, the presence of a pyrazole (B372694) ring alongside the benzofuran core has been shown to impart high antibacterial activity. rsc.org Similarly, benzofuran-3-carbohydrazide derivatives have also been investigated for their antibacterial potential. rsc.org

A study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that one compound, in particular, showed moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com The activity of this derivative appears to be linked to the presence of bromine substituted in the aromatic ring. mdpi.com

Antitubercular Activity and Mechanism of Action

Derivatives of 2-methylbenzofuran-6-ol (B1314977) have shown profound activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. This selective action against the pathogen is a crucial aspect of their therapeutic potential.

Research on benzofuran-3-carbohydrazide derivatives has identified compounds with promising antimycobacterial activity against M. tuberculosis H37Rv strains, with MIC values as low as 2 μg/mL. nih.gov The study suggested that substitutions on the benzylidene group, such as ortho-hydroxyl and protected hydroxyl groups, contributed to good antitubercular activity. nih.gov

Furthermore, benzofuran-oxadiazole conjugates have been designed and synthesized as potential antitubercular agents. Screening against Mycobacterium phlei and Mycobacterium tuberculosis H37RV revealed that compounds with chlorine or bromine at the 6th position of the benzofuran ring showed the highest activity against Mycobacterium phlei. researchgate.net For Mycobacterium tuberculosis (H37RV), bromine substitution at either the 5th or 6th position of the benzofuran ring resulted in the highest activity. researchgate.net

Antioxidant Mechanisms

The antioxidant properties of 3-methylbenzofuran-6-ol and its derivatives are a significant area of research, with studies exploring both their protective and, interestingly, their pro-oxidative roles.

Cellular Protection Against Oxidative Stress

Phenolic compounds, including derivatives of benzofuran, are known for their antioxidant effects, which can help protect cells from oxidative damage. scirp.org The hydroxyl group at the 6-position of the benzofuran ring is crucial for this activity, as it can participate in resonance stabilization, reducing the molecule's susceptibility to oxidation. These compounds can scavenge free radicals, chelate toxic transition metals, and modulate the activity of antioxidant enzymes, thereby maintaining cellular redox balance. scirp.org

Studies have highlighted the potential of benzofuran derivatives to protect against oxidative stress in cellular models, suggesting their therapeutic application in diseases related to oxidative stress. For example, some benzofuran-2-carboxamide (B1298429) derivatives have demonstrated neuroprotective and antioxidant activity against toxicity induced by N-methyl-D-aspartic acid (NMDA) receptor activation. nih.gov

Pro-oxidative Effects in Cancer Cells

Paradoxically, under certain conditions, phenolic compounds can act as pro-oxidants, a property that can be harnessed for anti-cancer therapies. scirp.org In the presence of transition metal ions or at high concentrations, these compounds can generate excessive reactive oxygen species (ROS), leading to oxidative damage and cell death. scirp.org

Cancer cells often exist in a state of elevated oxidative stress, making them more vulnerable to further increases in ROS levels. scielo.org.mx Several benzofuran derivatives have been shown to exhibit pro-oxidative effects in cancer cells, leading to increased ROS levels and subsequent apoptosis. mdpi.comnih.gov For instance, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to have pro-oxidative effects, increasing ROS in chronic myelogenous leukemia (K562) cells, particularly after 12 hours of incubation. mdpi.comnih.gov This increase in ROS can cause mitochondrial membrane depolarization and the release of pro-apoptotic molecules. nih.gov

Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also demonstrated pro-oxidative activity in cancer cell lines, with a stronger effect observed in HepG2 cells. nih.gov This pro-oxidant activity is considered a key mechanism behind their cytotoxicity. nih.gov

Anti-tumor Activity Mechanisms

The anti-tumor activity of this compound derivatives is often linked to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways. semanticscholar.orgnih.gov

Research has shown that some of the most active benzofuran derivatives induce apoptosis in leukemia cells (K562 and MOLT-4). semanticscholar.orgmdpi.com This process is often caspase-dependent. semanticscholar.orgnih.gov For example, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were shown to induce apoptosis in K562 cells, as confirmed by Annexin V-FITC tests and Caspase-Glo 3/7 assays. mdpi.comnih.gov One of these compounds, in particular, exhibited strong proapoptotic activity, causing a 2.31-fold increase in the activity of caspases 3 and 7 after 48 hours of exposure. mdpi.com

In addition to inducing apoptosis, these compounds can also affect the cell cycle. One halogenated benzofuran derivative was found to induce G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov Inhibition of tubulin polymerization has also been identified as a molecular target for some benzofuran derivatives, contributing to their anti-cancer effects. semanticscholar.orgmdpi.comnih.gov

Furthermore, some benzofuran derivatives can modulate inflammatory responses that contribute to cancer progression. For example, certain derivatives have been found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in cancer cells. mdpi.comnih.gov Two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one significantly reduced the concentration of IL-6 in K562 cell culture medium. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK)

Research indicates that this compound and its derivatives can influence critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. smolecule.com This pathway is fundamental for processes like cell proliferation and differentiation. smolecule.com The modulation of the MAPK/ERK pathway is a key mechanism through which these compounds are thought to exert their biological effects. smolecule.com

Some benzofuran derivatives have been shown to inhibit the phosphorylation levels of key proteins in the MAPK/NF-κB signaling pathway, including ERK, JNK, and p38. researchgate.net This inhibition can lead to a downstream reduction in the secretion of pro-inflammatory factors. researchgate.net For instance, certain piperazine/benzofuran hybrids have demonstrated potential as anti-inflammatory agents by targeting these pathways. researchgate.net Additionally, prostaglandin (B15479496) E2 (PGE2) can signal through the Ras-MAPK/ERK pathway, and modulation of its receptors by benzofuran derivatives represents another avenue of influencing this signaling cascade. google.com

Influence on Gene Expression Related to Tumor Growth

The impact of this compound derivatives extends to the regulation of gene expression associated with tumor growth. nih.gov By modulating signaling pathways, these compounds can indirectly influence the transcription of genes that are crucial for cancer cell survival and proliferation.

Studies on the N6-methyladenosine (m6A) RNA modification, a key regulator of gene expression, have shown that inhibiting the METTL3/METTL14 methyltransferase complex can suppress neuroblastoma tumor growth. nih.gov This inhibition leads to decreased m6A deposition on transcripts involved in neuronal differentiation and subsequently increases the stability of these target mRNAs. nih.gov While not directly mentioning this compound, this highlights a mechanism by which influencing gene expression can have anti-tumor effects, a principle that may be applicable to benzofuran derivatives.

Induction of Apoptosis and Cell Proliferation Inhibition

A significant area of research has focused on the ability of this compound derivatives to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. mdpi.com

Several studies have demonstrated that benzofuran derivatives can trigger apoptosis through caspase-dependent pathways. mdpi.comnih.gov For example, certain novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to induce apoptosis in chronic myelogenous leukemia (K562) cells. mdpi.comnih.gov This was confirmed by Annexin V-FITC tests and Caspase-Glo 3/7 assays, which showed increased activity of caspases 3 and 7. mdpi.comnih.gov The pro-apoptotic effects are sometimes linked to an increase in reactive oxygen species (ROS) within the cancer cells. mdpi.comnih.gov

Furthermore, some benzofuran-isatin conjugates have displayed potent and selective anti-proliferative actions against colorectal cancer cell lines. frontiersin.org These compounds were shown to inhibit cell viability, migration, invasion, and colony formation in a dose-dependent manner. frontiersin.org The induction of apoptosis by these conjugates was associated with the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers like Bax and cytochrome c, suggesting the involvement of the mitochondria-dependent apoptosis pathway. frontiersin.org

The table below summarizes the anti-proliferative activity of selected benzofuran derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

| Compound 6 (1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative) | K562 (Chronic Myelogenous Leukemia) | Selective cytotoxicity and apoptosis induction | mdpi.comnih.gov |

| Compound 8 (1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative) | K562 (Chronic Myelogenous Leukemia) | Selective cytotoxicity and apoptosis induction | mdpi.comnih.gov |

| Benzofuran-isatin conjugate (5a) | HT29 & SW620 (Colorectal Cancer) | Inhibition of cell viability, migration, and invasion; apoptosis induction | frontiersin.org |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 & MOLT-4 (Leukemia) | Apoptosis induction | nih.gov |

Inhibition of Proinflammatory Interleukin Secretion (e.g., IL-6)

Derivatives of this compound have been shown to inhibit the secretion of proinflammatory interleukins, such as IL-6. mdpi.comnih.gov Elevated levels of IL-6 are associated with inflammation and can play a role in the chemoresistance of malignancies. nih.gov

In studies with K562 leukemia cells, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, compounds 6 and 8, significantly reduced the concentration of IL-6 in the cell culture medium after 72 hours of exposure. mdpi.comnih.gov Compound 6 demonstrated a stronger effect, reducing the IL-6 level by 50%, while compound 8 reduced it by 40%. mdpi.comnih.gov This anti-inflammatory activity is a key aspect of their biological profile. Other studies have also reported that benzofuran derivatives can inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netfrontiersin.org

Identification of Molecular Targets (e.g., Tubulin, VEGFR-2)

Research has identified specific molecular targets for some benzofuran derivatives, providing insight into their mechanisms of action.

Tubulin: Tubulin has been identified as a molecular target for some of the most active anticancer benzofuran derivatives. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is a hallmark of several successful anticancer drugs.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target for some benzofuran derivatives. nih.gov VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress angiogenesis. For instance, a novel thienopyrimidine derivative was designed as a VEGFR-2 tyrosine kinase inhibitor. nih.gov

The table below highlights some identified molecular targets of benzofuran derivatives.

| Derivative Class | Molecular Target | Biological Effect | Reference |

| Bromoalkyl and bromoacetyl derivatives of benzofuran | Tubulin | Inhibition of polymerization, apoptosis induction | nih.gov |

| Thienopyrimidine derivative | VEGFR-2 | Inhibition of tyrosine kinase activity, anti-angiogenesis | nih.gov |

Modulation of Enzyme and Protein Activity

Cytochrome P450 Enzyme Modulation

This compound and its derivatives have been shown to interact with and modulate the activity of cytochrome P450 (CYP) enzymes. smolecule.com These enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of compounds, including drugs and xenobiotics. mdpi.commdpi.com

The interaction with CYP enzymes can be complex, with some benzofuran derivatives acting as inhibitors while others may act as activators, depending on the specific enzyme and the context. smolecule.com The biomimetic oxidation of benzofurans, using manganese porphyrins as models for CYP enzymes, has been studied to understand the metabolic activation of the benzofuran nucleus. mdpi.com This research shows that the key step is the formation of epoxides, which can then undergo various rearrangements. mdpi.com The modulation of CYP enzymes by these compounds highlights the need for further research to fully understand their pharmacological and toxicological profiles.

Chaperone Protein Modulation (e.g., Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. unimi.itderpharmachemica.com These client proteins include many that are involved in signal transduction and are essential for cell cycle control and apoptosis, making Hsp90 a significant target in cancer therapy. unimi.it The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP, a process that drives a complex conformational cycle. unimi.itcansa.org.za This cycle is tightly regulated by various co-chaperones that assist in client protein binding and release. cansa.org.za

Research has identified a class of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans as allosteric modulators of Hsp90. unimi.it Unlike inhibitors that target the ATP-binding site in the N-terminal domain, these benzofuran derivatives are designed to interact with a computationally predicted allosteric site in the C-terminal domain (CTD) of Hsp90. unimi.it By binding to this allosteric site, these compounds can modify the enzyme's conformational dynamics, co-chaperone and client-binding properties, and ATPase activity. unimi.it

Studies have shown that the most effective of these benzofuran modulators can stimulate the ATPase activity of Hsp90. unimi.it This stimulation is accompanied by an acceleration of the rate of interprotomer closure dynamics. unimi.it Notably, some of these molecules have demonstrated the ability to affect the viability of cancer cell lines, including those resistant to traditional N-terminal inhibitors like the geldanamycin (B1684428) derivative 17-AAG. unimi.it The interaction of these compounds with the full-length Hsp90 protein has been explored using techniques such as Saturation Transfer Difference (STD) NMR. unimi.it

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, these studies have provided valuable insights into optimizing their efficacy as therapeutic agents.

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of benzofuran derivatives is highly dependent on the type and position of substituents on the benzofuran core. mdpi.comnih.gov Research has consistently shown that even minor modifications can lead to significant changes in potency and selectivity. nih.gov

Methyl and Methoxy (B1213986) Groups: The positioning of methyl and methoxy groups on the benzofuran ring is a critical determinant of antiproliferative activity. mdpi.com In one study, a derivative with a methyl group at the C-3 position and a methoxy group at the C-6 position (compound 10h) showed 2 to 4 times greater potency than the unsubstituted version and 3 to 10 times higher activity than a similar compound with the methoxy group at the C-7 position. mdpi.com The introduction of a methyl group at the 3rd position of the benzofuran ring in a series of benzofuran ketone sulfamates also had a notable effect, conferring dual aromatase and steroid sulfatase inhibitory activities. rsc.org

Halogen Groups: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to target proteins. nih.gov The position of the halogen is crucial; for instance, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against specific leukemia cell lines. nih.gov